molecular formula C10H13BrN2O2 B2562082 2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide CAS No. 1156583-05-9

2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide

Cat. No. B2562082
M. Wt: 273.13
InChI Key: CMLVSMYXHJMJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide, also known as BHAM, is an organic compound that has been extensively studied for its potential applications in scientific research. BHAM is a derivative of acetamide and has a molecular formula of C10H12BrNO2.

Scientific Research Applications

Chemoselective Synthesis

The chemoselective synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, employs Novozym 435 as a catalyst. This process, involving the monoacetylation of the amino group of 2-aminophenol, highlights the potential utility of 2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide derivatives in pharmaceutical synthesis. Vinyl acetate was identified as the best acyl donor for irreversible reactions, indicating a kinetically controlled synthesis pathway. This research underscores the importance of optimizing synthesis parameters, including acyl donors, agitation speed, and temperature, for the efficient production of pharmaceutical intermediates (Magadum & Yadav, 2018).

Metabolic Pathways

A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats revealed the formation of various metabolites, including derivatives structurally related to 2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide. This research provides insights into the metabolic pathways of psychoactive substances, highlighting the complexity of biotransformation processes and the potential for pharmacological applications of related compounds (Kanamori et al., 2002).

Antimicrobial Activity

Microwave-assisted synthesis of N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives, including a compound structurally similar to 2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide, has been explored. These compounds demonstrated selective high inhibitory effects against bacterial and fungal species, suggesting their potential as antimicrobial agents. This research emphasizes the role of halogenated acetamides in developing new antimicrobial therapies (Ghazzali et al., 2012).

Advanced Oxidation Processes

The study on the effects of halide ions on acetaminophen degradation under UV/H2O2 treatment provides insights into the environmental fate and treatment of pharmaceutical pollutants. Given the structural similarities, research into 2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide could further our understanding of how halogenated acetamides behave in advanced oxidation processes, potentially leading to improved water treatment methodologies (Li et al., 2015).

Free Radical Scavenging Activity

The investigation of free radical scavenging activity of amidoalkyl-2-naphthol derivatives, akin to 2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide, through experimental and theoretical studies, indicates the potential of these compounds in antioxidant applications. This research highlights the importance of understanding the mechanisms behind free radical scavenging to develop effective antioxidants (Boudebbous et al., 2021).

properties

IUPAC Name

N-(4-bromophenyl)-2-(2-hydroxyethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c11-8-1-3-9(4-2-8)13-10(15)7-12-5-6-14/h1-4,12,14H,5-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLVSMYXHJMJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CNCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.